Methyl 2-acetylacetoacetate

pKa enolate formation Michael donor

Methyl 2-acetylacetoacetate (also designated methyl 2-acetyl-3-oxobutanoate, methyl diacetoacetate) is a β-keto ester carrying an additional acetyl substituent at the 2‑position. This 1,3‑dicarbonyl scaffold exhibits markedly stronger acidity than simple acetoacetate esters, with a predicted pKa of approximately 6.91, compared to ≈11 for methyl acetoacetate.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 4619-66-3
Cat. No. B1346019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetylacetoacetate
CAS4619-66-3
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)C(=O)OC
InChIInChI=1S/C7H10O4/c1-4(8)6(5(2)9)7(10)11-3/h6H,1-3H3
InChIKeyUHCPCQYUMVLUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetylacetoacetate (CAS 4619-66-3) – A β-Dicarbonyl Building Block with Enhanced Enolization and Acidic CH Acidity for Heterocyclic Synthesis


Methyl 2-acetylacetoacetate (also designated methyl 2-acetyl-3-oxobutanoate, methyl diacetoacetate) is a β-keto ester carrying an additional acetyl substituent at the 2‑position. This 1,3‑dicarbonyl scaffold exhibits markedly stronger acidity than simple acetoacetate esters, with a predicted pKa of approximately 6.91, compared to ≈11 for methyl acetoacetate . The compound is reported to exist in the fully enolized form in the neat liquid phase, a property that fundamentally alters its reactivity profile relative to mono‑activated methylene compounds . These characteristics make methyl 2‑acetylacetoacetate a preferred intermediate for chemoselective Michael additions, cyclocondensations, and the construction of polysubstituted heterocycles.

Why Methyl 2-Acetylacetoacetate Cannot Be Replaced by Simple Acetoacetate Esters – A Procurement-Relevant Reactivity Gap


Although methyl acetoacetate and ethyl acetoacetate are widely employed and cost‑effective building blocks for acetoacetic ester synthesis, they fail to replicate the chemistry of methyl 2‑acetylacetoacetate in reactions requiring a highly acidic methine centre or a fully enolized β‑dicarbonyl component. The additional acetyl group lowers the pKa by roughly 4 orders of magnitude , shifts the tautomeric equilibrium entirely to the enol side , and unlocks divergent cyclization pathways, e.g., ring‑contraction to cyclopropylpyrazoles rather than pyridazine formation [1]. Substituting methyl acetoacetate or ethyl acetoacetate into these protocols results in no conversion, low yields, or entirely different product architectures, making methyl 2‑acetylacetoacetate a non‑interchangeable reagent for specific synthetic routes.

Quantitative Evidence for Methyl 2-Acetylacetoacetate Differentiation Against the Closest Comparators


Enhanced C‑H Acidity: pKa of Methyl 2‑Acetylacetoacetate Versus Methyl Acetoacetate

The predicted pKa of methyl 2‑acetylacetoacetate is 6.91±0.46, whereas methyl acetoacetate exhibits a pKa of approximately 10.67±0.46 . Ethyl acetoacetate, a common benchmark, has a pKa of ≈11 . This corresponds to an acidity enhancement of roughly 10,000‑fold relative to simple acetoacetate esters. The lower pKa enables deprotonation with milder bases (e.g., K₂CO₃ instead of NaH) and facilitates enolate formation in protic media.

pKa enolate formation Michael donor

Complete Enolization in the Liquid Phase Versus Partial Enol Content of Simple Acetoacetates

Methyl 2‑acetylacetoacetate is explicitly described as 'completely enolized in the liquid phase' . In contrast, ethyl acetoacetate exists as an equilibrium mixture containing approximately 7–15% enol in the neat liquid at ambient temperature . The full enolization of methyl 2‑acetylacetoacetate eliminates the need for pre‑equilibration and delivers a consistent reactive species for cycloaddition and condensation reactions.

tautomerism enol content electrophilic reactivity

Divergent Heterocyclic Outcome: Cyclopropylpyrazole Formation Versus Pyridazine Synthesis

When 1‑alkoxycarbonyl‑1,2‑diaza‑1,3‑butadienes react with methyl 2‑acetylacetoacetate, the product is exclusively 1‑alkoxycarbonyl‑4,5(4H,5H)‑(alkoxycarbonylcyclopropyl)pyrazole (13a‑c) via a ring‑contraction pathway [1]. In contrast, the same substrates with 3‑phenoxypentane‑2,4‑dione afford pyridazines. This chemoselectivity divergence is directly attributed to the unique reactivity of the fully enolized 2‑acetylacetoacetate scaffold. Yields for the cyclopropylpyrazole products 13a‑c were reported in the range of 68–88% after chromatographic purification.

heterocyclic synthesis ring contraction pyrazole

One‑Pot Synthesis of 3‑Hydroxy‑2H‑pyrrol‑2‑ones from Isocyanides – Yields and Scope

Methyl 2‑acetylacetoacetate reacts with alkyl or aryl isocyanides in a one‑pot, two‑component protocol to afford 3‑hydroxy‑2H‑iminolactones (3a‑d) in 80–92% yield and, after thermal rearrangement, 3‑hydroxy‑2H‑pyrrol‑2‑ones (4a‑d) in 75–92% yield . By comparison, analogous reactions employing simple acetoacetate esters (e.g., methyl acetoacetate) with isocyanides generally require a three‑component setup (aldehyde + amine + isocyanide) and give different product classes (e.g., enaminones), not the iminolactone/pyrrol‑2‑one scaffold.

isocyanide pyrrol-2-one lactam

High‑Value Application Scenarios for Methyl 2‑Acetylacetoacetate Based on Verified Differential Evidence


Medicinal Chemistry: Construction of Cyclopropylpyrazole Libraries for Kinase and GPCR Targets

The unique chemoselectivity of methyl 2‑acetylacetoacetate with 1‑alkoxycarbonyl‑1,2‑diaza‑1,3‑butadienes delivers cyclopropylpyrazoles, a scaffold increasingly explored for kinase inhibition and GPCR modulation [1]. Simple acetoacetates cannot reproduce this ring‑contraction pathway, making methyl 2‑acetylacetoacetate the reagent of choice for synthesizing conformationally constrained pyrazole analogues with potential improved selectivity and metabolic stability.

Synthetic Methodology: One‑Pot Synthesis of 3‑Hydroxy‑2H‑pyrrol‑2‑ones for Natural Product Mimetics

The fully enolized nature of methyl 2‑acetylacetoacetate enables a streamlined two‑component reaction with isocyanides to yield iminolactones and pyrrol‑2‑ones in 75–92% isolated yields . This protocol circumvents the multi‑component complexity typical of isocyanide‑based reactions and provides direct access to lactam frameworks found in tetramic acid natural products and their synthetic analogues, benefiting academic and industrial medicinal chemistry laboratories alike.

Process Chemistry: Milder Enolate Generation for Scale‑Up of Michael Addition Sequences

With a predicted pKa of ≈6.9, methyl 2‑acetylacetoacetate can be quantitatively deprotonated using mild, inexpensive bases such as potassium carbonate, avoiding the use of pyrophoric reagents like NaH that complicate large‑scale operations . This property reduces safety hazards, simplifies work‑up, and improves overall process mass intensity in the industrial synthesis of β‑functionalized carbonyl intermediates.

Academic Research: Undergraduate and Graduate Laboratory Experiments on Tautomerism and Chemoselectivity

The stark contrast in enol content between methyl 2‑acetylacetoacetate (≈100% enol) and ethyl acetoacetate (≈7% enol) provides an instructive system for teaching keto‑enol tautomerism, hydrogen bonding, and the influence of substituents on chemical equilibria . Its use in advanced organic chemistry courses allows students to explore chemoselective heterocycle formation and gain hands‑on experience with a reagent that exhibits quantifiably distinct physical‑organic behaviour.

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